molecular formula C6H11NO B12974037 3,4,4-Trimethylazetidin-2-one CAS No. 22607-01-8

3,4,4-Trimethylazetidin-2-one

Cat. No.: B12974037
CAS No.: 22607-01-8
M. Wt: 113.16 g/mol
InChI Key: JFBUBHRVMZNJIN-UHFFFAOYSA-N
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Description

3,4,4-Trimethylazetidin-2-one is a heterocyclic organic compound with the molecular formula C6H11NO. It is a derivative of azetidinone, characterized by the presence of three methyl groups at the 3rd and 4th positions of the azetidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4-Trimethylazetidin-2-one typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of 3,4,4-trimethyl-2-azetidinone with appropriate reagents to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4,4-Trimethylazetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4,4-Trimethylazetidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,4-Trimethylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered biochemical reactions and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of three methyl groups, which confer distinct steric and electronic properties. These modifications can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable entity in various chemical and biological applications .

Properties

IUPAC Name

3,4,4-trimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-4-5(8)7-6(4,2)3/h4H,1-3H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBUBHRVMZNJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC1(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30338722
Record name 3,4,4-trimethylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22607-01-8
Record name 3,4,4-trimethylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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